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Compound of Interest

Compound Name:
3-(Dimethylamino)-1,2-

propanediol

Cat. No.: B052021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive characterization of N,N-Dimethyl-2,3-

dihydroxypropylamine (also known as 3-(dimethylamino)-1,2-propanediol), a versatile amino

alcohol with applications as a building block in chemical synthesis. This guide details its

physicochemical properties, spectroscopic data, a robust synthesis protocol, and standard

characterization methodologies.

Physicochemical and Computed Properties
N,N-Dimethyl-2,3-dihydroxypropylamine is a viscous, clear liquid at room temperature. Its core

physicochemical properties are summarized in the table below, providing essential data for

experimental design and computational modeling.
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Property Value Reference

Identifiers

CAS Number 623-57-4

EC Number 210-802-4

IUPAC Name
3-(dimethylamino)propane-1,2-

diol
[1]

Chemical Formula C₅H₁₃NO₂

Molecular Weight 119.16 g/mol

Physical Properties

Appearance
Colorless to light yellow clear

liquid

Density 1.004 g/mL at 25 °C

Boiling Point 216-217 °C

Refractive Index (n20/D) 1.4609

Computed Properties

XLogP3-AA -1.0 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 3 [1]

Topological Polar Surface Area 43.7 Å² [1]

Complexity 56.4 [1]

Synthesis and Purification
The primary route for synthesizing N,N-Dimethyl-2,3-dihydroxypropylamine is through the

nucleophilic ring-opening of an epoxide (glycidol) with dimethylamine. This reaction follows a
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stereospecific Sɴ2 mechanism, where the amine preferentially attacks the less sterically

hindered carbon of the epoxide ring.[2][3]

Reactants:
- Glycidol

- Dimethylamine (40% in H₂O)

Reaction Step
(Stirring at RT, 24h)

Mixing Workup
- Evaporation of Solvent

- Extraction

Crude Product Purification
(Vacuum Distillation)

Final Product:
N,N-Dimethyl-2,3-

dihydroxypropylamine

 >98% Purity

Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N-Dimethyl-2,3-dihydroxypropylamine.

Experimental Protocol: Synthesis
A detailed protocol for the synthesis is provided below.

Materials:

Glycidol (2,3-epoxy-1-propanol)

Dimethylamine (40% solution in water)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Stereospecific_Epoxide_Ring_Opening_with_Amines.pdf
https://www.jsynthchem.com/article_193539_f29cf317840ea02a472b4d5cedbffa5f.pdf
https://www.benchchem.com/product/b052021?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 74.1

g (1.0 mol) of glycidol.

Amine Addition: While stirring at room temperature, slowly add 112.7 g (1.0 mol) of a 40%

aqueous solution of dimethylamine. The addition should be controlled to maintain the

reaction temperature below 40 °C.

Reaction: Stir the resulting solution at room temperature for 24 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).[3]

Solvent Removal: After the reaction is complete, remove the water and excess

dimethylamine under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by fractional distillation under vacuum to yield the

final product as a clear, viscous liquid.

Spectroscopic Characterization
Spectroscopic analysis confirms the chemical structure of the synthesized N,N-Dimethyl-2,3-

dihydroxypropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the

different protons in the molecule.[4]
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Chemical Shift (ppm) Multiplicity Assignment

4.80 br s 2x -OH

3.79 m H-2 (CHOH)

3.62 dd H-1a (CH₂OH)

3.49 dd H-1b (CH₂OH)

2.49 dd H-3a (CH₂N)

2.28 s N(CH₃)₂

2.24 dd H-3b (CH₂N)

¹³C NMR (CDCl₃): The carbon NMR spectrum shows five distinct signals corresponding to the

five carbon environments.

Chemical Shift (ppm) Assignment

~68.0 C-2 (CHOH)

~65.0 C-1 (CH₂OH)

~63.0 C-3 (CH₂N)

~45.0 N(CH₃)₂

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The electron

ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[5]
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m/z Relative Intensity Assignment

119 2.9% [M]⁺ (Molecular Ion)

88 13.0% [M - CH₂OH]⁺

58 100.0% [CH₂=N(CH₃)₂]⁺ (Base Peak)

44 8.4% [C₂H₆N]⁺

30 5.8% [CH₄N]⁺

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to its functional

groups.[1]

O-H Stretch: A broad and strong band in the region of 3300-3400 cm⁻¹ due to the hydroxyl

groups.

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region for aliphatic C-H bonds.

C-O Stretch: A strong band around 1040-1080 cm⁻¹ for the C-O single bonds of the primary

and secondary alcohols.

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Biological and Pharmacological Profile
As of this review, the specific biological activities and pharmacological profile of N,N-Dimethyl-

2,3-dihydroxypropylamine are not extensively documented in publicly available scientific

literature. While structurally related β-amino alcohols are known to possess a wide range of

biological activities, further research is required to elucidate the specific interactions, potential

signaling pathway involvement, and toxicological profile of this particular compound.

Consequently, a signaling pathway diagram cannot be provided at this time.

Characterization Workflow and Protocols
A logical workflow is essential for the robust characterization of the synthesized compound.
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Synthesis & Purification

Structural & Purity Analysis
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(EI-MS)

IR Spectroscopy
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(Boiling Point, Refractive Index)

Comprehensive Data Profile
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Caption: Workflow for the characterization of N,N-Dimethyl-2,3-dihydroxypropylamine.

Detailed Characterization Protocols
Protocol 5.1: NMR Sample Preparation

Accurately weigh approximately 10-20 mg of the purified product.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.
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Protocol 5.2: Mass Spectrometry Sample Preparation

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such

as methanol or acetonitrile.

Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet for

GC-MS analysis.

Acquire data in electron ionization (EI) mode to generate a fragmentation pattern for

structural elucidation.

Protocol 5.3: IR Spectroscopy

For neat liquid analysis, place a single drop of the purified product between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by

placing a drop of the sample directly onto the ATR crystal.

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Dimethyl-2,3-
dihydroxypropylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052021#characterization-of-n-n-dimethyl-2-3-
dihydroxypropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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